Ethyl (3-chlorobenzoyl)acetate
Overview
Description
Ethyl (3-chlorobenzoyl)acetate is an organic compound with the molecular formula C11H11ClO3. It is a colorless to pale yellow liquid with a fragrant odor. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Scientific Research Applications
Ethyl (3-chlorobenzoyl)acetate has several applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl (3-chlorobenzoyl)acetate is a reagent commonly used in organic synthesis . It is involved in various chemical reactions, making it a versatile compound in the field of chemistry .
Mode of Action
The mode of action of this compound involves several chemical reactions. It participates in oxidative cross-coupling via dioxygen activation with indoles, chlorination and hydrosilylation for the synthesis of α-hydroxy β-amino acid derivatives . It also acts as a precursor for substrates for chiral Lewis base-catalyzed stereoselective reduction with trichlorosilane and water .
Biochemical Pathways
This compound is involved in the intramolecular cyclization for the synthesis of dihydrofurans . It also contributes to the rate acceleration of Michael reactions and cerium ammonium nitrate-mediated oxidative coupling . These biochemical pathways lead to the production of various biologically active compounds.
Result of Action
The result of the action of this compound is the synthesis of various biologically active compounds such as antibacterial agents and anticancer drugs . It can also be used as a raw material for fragrances, coatings, and dyes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it needs to be used in a well-ventilated place and away from fire and flammable materials due to its potential irritating and corrosive effects . Protective measures such as gloves, goggles, and masks are recommended during its operation .
Biochemical Analysis
Biochemical Properties
Ethyl (3-chlorobenzoyl)acetate plays a significant role in various biochemical reactions. It is involved in oxidative cross-coupling via dioxygen activation with indoles, chlorination and hydrosilylation for the synthesis of α-hydroxy β-amino acid derivatives, and intramolecular cyclization for the synthesis of dihydrofurans . The compound interacts with enzymes such as cerium ammonium nitrate, which mediates oxidative coupling reactions . These interactions are crucial for the compound’s role in facilitating complex biochemical transformations.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses, including proliferation, differentiation, and apoptosis . Additionally, this compound can affect gene expression by altering the transcriptional activity of specific genes, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, including enzymes and proteins. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context . For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which in turn affects cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the synthesis of biologically active compounds . The compound interacts with enzymes such as cerium ammonium nitrate, which facilitates oxidative coupling reactions . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and overall biochemical activity . Understanding the metabolic pathways of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in certain cellular compartments, affecting its localization and activity . These transport and distribution mechanisms are important for understanding the compound’s bioavailability and potential effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (3-chlorobenzoyl)acetate can be synthesized by reacting 3-chlorobenzoyl chloride with ethyl acetate. The reaction typically involves the use of excess ethyl acetate under controlled conditions, followed by purification through distillation .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Ethyl (3-chlorobenzoyl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Ethyl (3-chlorobenzoyl)acetate can be compared with other similar compounds such as:
- Ethyl (4-chlorobenzoyl)acetate
- Ethyl (2-chlorobenzoyl)acetate
- Ethyl (3-bromobenzoyl)acetate
- Ethyl (4-bromobenzoyl)acetate
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry for creating specific molecular architectures .
Properties
IUPAC Name |
ethyl 3-(3-chlorophenyl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFYJJHEBDWEJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374044 | |
Record name | Ethyl (3-chlorobenzoyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33167-21-4 | |
Record name | Ethyl (3-chlorobenzoyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-(3-chlorophenyl)-3-oxopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.